molecular formula C10H13NO2S B2549663 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 2198021-89-3

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B2549663
CAS No.: 2198021-89-3
M. Wt: 211.28
InChI Key: VTRGSWTZHHWHGF-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features both an oxetane ring and a benzothiazole moiety The oxetane ring is a four-membered ring containing one oxygen atom, while the benzothiazole moiety consists of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the formation of the oxetane ring followed by its attachment to the benzothiazole moiety. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For instance, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient formation of the oxetane ring and its subsequent attachment to the benzothiazole moiety.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The oxetane ring and benzothiazole moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups into the oxetane or benzothiazole rings.

Scientific Research Applications

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to act as a hydrogen bond acceptor and its ring strain make it reactive under certain conditions. The benzothiazole moiety can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the combination of the oxetane ring and benzothiazole moiety, which imparts distinct physicochemical properties and reactivity. This combination allows for versatile applications in various fields and the potential for developing novel compounds with enhanced properties.

Properties

IUPAC Name

2-(oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGSWTZHHWHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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